2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
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Properties
IUPAC Name |
2,3-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-7-9-14(10-8-13)24-20(16-11-29(26)12-17(16)23-24)22-21(25)15-5-4-6-18(27-2)19(15)28-3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPUEUCSVMXMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2,3-Dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel compound that belongs to the thienopyrazole class of heterocyclic compounds. These compounds are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article aims to summarize the biological activity of this specific compound, focusing on its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H21N3O4S with a molecular weight of 411.48 g/mol. The compound features a thienopyrazole core which is critical for its biological activity.
Antioxidant Activity
Recent studies have demonstrated that thienopyrazole derivatives exhibit significant antioxidant properties. For instance, in a study assessing the effects of various thienopyrazole compounds on red blood cells exposed to toxic agents like 4-nonylphenol, it was found that these compounds could mitigate oxidative damage by improving erythrocyte morphology and reducing cell malformations (2). The percentage of altered erythrocytes decreased significantly when treated with these compounds compared to controls (2).
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Compound A | 12 ± 1.03 |
| Thienopyrazole Compound B | 0.6 ± 0.16 |
| Thienopyrazole Compound C | 28.3 ± 2.04 |
Anticancer Activity
Thienopyrazole derivatives have also shown promising results in cancer research. A study evaluated the anticancer potential of various thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line. One derivative exhibited an IC50 comparable to that of paclitaxel, suggesting that thienopyrazole-based compounds could serve as effective chemotherapeutic agents (4).
The biological activities of thienopyrazoles can be attributed to several mechanisms:
- Antioxidant Mechanism : Thienopyrazoles may enhance the body’s antioxidant defenses by scavenging free radicals and modulating oxidative stress pathways.
- Inhibition of Enzymatic Activity : Certain thienopyrazoles act as inhibitors for specific enzymes such as phosphodiesterase (PDE), which are involved in inflammatory responses (2).
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis or programmed cell death (4).
Case Studies
Several case studies highlight the efficacy of thienopyrazole derivatives in various biological contexts:
- Study on Fish Toxicity : Research involving African catfish (Clarias gariepinus) demonstrated that thienopyrazole compounds could protect against oxidative damage induced by environmental toxins (2).
- Breast Cancer Cell Line Study : A series of synthesized thieno[2,3-d]pyrimidine derivatives were tested against breast cancer cells, showing significant inhibitory effects similar to established chemotherapeutics (4).
Preparation Methods
Cyclization to Form the Pyrazole Ring
The thieno[3,4-c]pyrazole scaffold is constructed via a [3+2] cycloaddition between a thiophene derivative and a hydrazine. A representative protocol adapted from Sage Journals involves:
Procedure :
- React 3-aminothiophene-4-carboxylate (1.0 equiv) with p-tolylhydrazine (1.2 equiv) in refluxing ethanol (12 h).
- Acidify with HCl to precipitate the pyrazole intermediate.
Key Data :
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Aminothiophene-4-carboxylate | EtOH, reflux | 78% |
Introduction of the p-Tolyl Group
The p-tolyl substituent is introduced during cyclization by using p-tolylhydrazine. Alternative methods include Ullmann coupling post-cyclization, though this reduces yields.
Oxidation to the 5-Oxido Derivative
Controlled oxidation of the thiophene sulfur is critical. VulcanChem’s methodology for analogous compounds uses:
Procedure :
- Dissolve the thienopyrazole intermediate (1.0 equiv) in acetic acid.
- Add 30% H₂O₂ (2.0 equiv) at 0°C.
- Stir at room temperature for 6 h.
Optimization Insights :
- Excess H₂O₂ leads to over-oxidation to sulfones.
- Yields improve with slow reagent addition (75–82%).
Functionalization with 2,3-Dimethoxybenzamide
Synthesis of 2,3-Dimethoxybenzoyl Chloride
Adapting the patent CN106946726A:
Procedure :
Amidation Reaction
Coupling the acyl chloride to the pyrazole amine follows ACS Omega’s benzamide synthesis:
Procedure :
- Dissolve 5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (1.0 equiv) in dry DMF.
- Add 2,3-dimethoxybenzoyl chloride (1.1 equiv) and Et₃N (2.0 equiv).
- Stir at 0°C → RT for 12 h.
Key Data :
| Amine | Acyl Chloride | Conditions | Yield | Reference |
|---|---|---|---|---|
| Thienopyrazol-3-amine | 2,3-Dimethoxybenzoyl chloride | DMF, Et₃N | 68% |
Alternative Synthetic Routes
One-Pot Cyclization-Oxidation
A modified approach from VulcanChem combines cyclization and oxidation:
Procedure :
Microwave-Assisted Amidation
Reducing reaction time via microwave irradiation (ACS Omega):
Challenges and Optimization Strategies
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 6.90–8.10 (m, aromatic).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (S=O).
X-ray Crystallography :
- Orthorhombic crystal system, P2₁2₁2₁ space group.
Q & A
Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with cyclization of substituted thioketones and hydrazines to form the thieno[3,4-c]pyrazole core. Subsequent benzamide coupling and oxidation steps introduce the dimethoxy and p-tolyl groups. Key considerations include:
- Cyclization : Use of polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours to form the pyrazole ring .
- Benzamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere .
- Oxidation : Controlled addition of m-CPBA or H₂O₂ to introduce the 5-oxide group without over-oxidation .
| Step | Key Reagents/Conditions | Yield Optimization |
|---|---|---|
| Cyclization | Thioketone, hydrazine hydrate, DMF, 90°C | Slow cooling to minimize by-products |
| Benzamide coupling | EDC, HOBt, DCM, RT, 18h | Excess acyl chloride (1.2 eq) |
| Oxidation | m-CPBA (1.1 eq), CH₂Cl₂, 0°C → RT | Strict temperature control |
Q. Which spectroscopic and analytical techniques are most effective for characterizing the compound’s structure and purity?
- ¹H/¹³C NMR : Confirms proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic integration .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfoxide (S=O, ~1050 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 451.12) .
- HPLC-PDA : Assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
| Technique | Key Functional Groups Analyzed | Critical Parameters |
|---|---|---|
| ¹H NMR | Methoxy, thieno-pyrazole protons | Deuterated DMSO for solubility |
| IR | Amide C=O, sulfoxide S=O | KBr pellet preparation |
| HRMS | Molecular ion fragmentation | ESI+ mode, resolution >30,000 |
Q. What in vitro screening strategies are recommended to assess the compound’s biological activity and selectivity?
- Enzyme inhibition assays : Test against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization or ADP-Glo™ kits .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target effects .
| Assay Type | Target | Key Controls |
|---|---|---|
| Kinase inhibition | EGFR, IC₅₀ ≤ 1 µM | Staurosporine (positive control) |
| Cell viability | HeLa cells, 48h exposure | DMSO vehicle, doxorubicin reference |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?
- Substituent modifications : Replace p-tolyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance metabolic stability .
- Benzamide variations : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility without compromising target binding .
- Thieno-pyrazole core : Rigidify the core via methylation to reduce off-target interactions .
| Modification | Impact on PK Properties | Reference Compound Activity |
|---|---|---|
| p-Tolyl → 4-Cl-phenyl | Increased t₁/₂ (2.5 → 4.1 h) | IC₅₀: 0.8 µM vs. 1.2 µM (EGFR) |
| Methoxy → Hydroxyl | Improved aqueous solubility (2 → 8 mg/mL) | LogP reduced from 3.1 → 2.4 |
Q. What strategies resolve discrepancies between in vitro enzyme inhibition data and in vivo efficacy results?
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation to improve bioavailability .
- Metabolite identification : Perform LC-MS/MS on plasma samples to detect inactive/degraded products .
- Protein binding assays : Measure free fraction using equilibrium dialysis to adjust dosing .
| Issue | Diagnostic Approach | Mitigation Strategy |
|---|---|---|
| Low in vivo efficacy | Plasma protein binding >95% | Increase dose frequency |
| Rapid clearance | CYP450 metabolism (e.g., CYP3A4) | Co-administer CYP inhibitors |
Q. Which computational modeling approaches best predict binding interactions with biological targets like kinase enzymes?
- Molecular docking (AutoDock Vina) : Simulate binding to EGFR ATP-binding pocket (∆G ≤ -9 kcal/mol) .
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85) .
| Method | Key Output | Validation |
|---|---|---|
| Docking | Binding pose alignment with co-crystal | RMSD ≤ 2.0 Å vs. X-ray structure |
| QSAR | Predictive IC₅₀ for novel analogs | Leave-one-out cross-validation |
Q. How do crystallographic studies inform the understanding of stereochemical influences on receptor binding?
- X-ray crystallography : Resolve the compound’s binding mode to EGFR (PDB ID: 4Y0 analog) .
- Key interactions : Hydrogen bonds between methoxy groups and Thr766, and π-π stacking with Phe699 .
- Stereochemical tweaks : Introduce chiral centers to optimize binding (e.g., R-configuration at C3 improves affinity) .
| Interaction | Structural Feature | Biological Impact |
|---|---|---|
| H-bond with Thr766 | Methoxy group orientation | 10-fold increase in potency |
| Hydrophobic packing | p-Tolyl and Phe699 | Reduces ligand dissociation rate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
